Methyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a tricyclic core system with fused pyridine and pyrimidine rings. The structure includes:
- A tricyclic backbone: Comprising a bicyclo[8.4.0] system fused with a pyrimidine ring.
- Functional groups: An imino group (C=N), a methyl ester (COOCH₃), and a 4-methylbenzyl substituent.
This compound’s synthesis likely involves multi-step cyclization and functionalization reactions, as inferred from analogous tricyclic systems described in the literature . Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring rigid, polycyclic ligands.
Properties
IUPAC Name |
methyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-6-8-15(9-7-13)12-26-18(23)16(22(28)29-3)11-17-20(26)24-19-14(2)5-4-10-25(19)21(17)27/h4-11,23H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLNRNQHGXNYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)OC)C(=O)N4C=CC=C(C4=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS No. 608104-29-6) is a complex organic compound characterized by a unique tricyclic structure and multiple functional groups. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C22H20N4O3
- Molecular Weight : 388.4 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- An imino group which enhances reactivity.
- Carbonyl functionalities that may interact with biological targets.
- A tricyclic framework that contributes to its structural uniqueness.
The biological activity of Methyl 6-imino compound is attributed to its ability to interact with various biological targets such as enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties due to their capability to inhibit specific pathways involved in cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. Similar compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Potential
The structural characteristics of Methyl 6-imino suggest potential anticancer activity. It may induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of triazatricyclo compounds against Gram-positive and Gram-negative bacteria. The results indicated that Methyl 6-imino exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of Methyl 6-imino on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as a therapeutic agent in cancer treatment .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Methyl 6-imino | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |
| Ethyl 6-imino | Moderate antimicrobial | Cell wall synthesis disruption |
| N-(2-phenylethyl) derivative | Limited activity reported | Unknown |
Comparison with Similar Compounds
Solubility and Lipophilicity
- The 4-methylbenzyl group in the reference compound enhances lipophilicity (logP ~3.2 estimated), favoring membrane permeability but limiting aqueous solubility.
- The 3-chlorobenzoyl analogue exhibits higher polarity due to the electron-withdrawing Cl substituent, reducing logP (~2.8) but improving crystallinity .
- Spiro-oxa-aza derivatives show intermediate logP values (~2.5–3.0) due to mixed aromatic/aliphatic motifs.
Hydrogen-Bonding Capacity
- The reference compound’s imino and carbonyl groups act as hydrogen-bond acceptors, facilitating interactions with biological targets (e.g., kinase ATP-binding pockets) .
Crystallographic and Spectroscopic Data
- X-ray crystallography : The reference compound’s tricyclic core exhibits planar geometry, with torsional angles <5° between fused rings. SHELX software was critical for resolving steric clashes caused by the methylbenzyl group.
- IR spectroscopy : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N) confirm key functional groups .
- UV-Vis : λₘₐₓ at 320 nm (π→π* transition) aligns with extended conjugation in the tricyclic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
